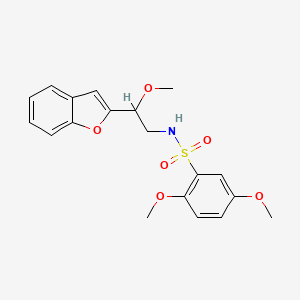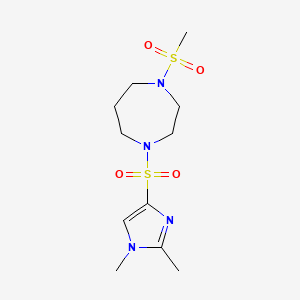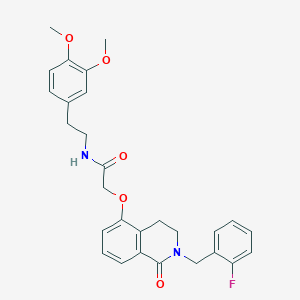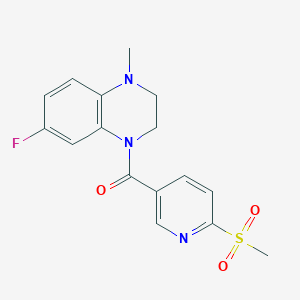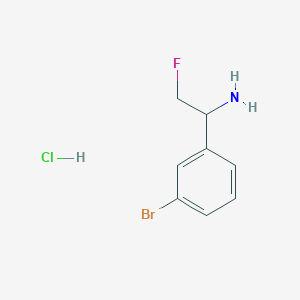
Chlorhydrate de 1-(3-bromophényl)-2-fluoroéthan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a fluorine atom attached to an ethanamine chain, and a hydrochloride group. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacokinetics and metabolism helps in understanding its potential therapeutic uses. It may be investigated for its effects on various biological pathways and targets.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes. It can be used in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It can be inferred from related studies that the compound might interact with its targets, leading to inhibition or modulation of their activities . This interaction could result in the disruption of essential biological processes in the target organisms, thereby exerting its antileishmanial and antimalarial effects .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be speculated that the compound may interfere with the metabolic pathways essential for the survival and proliferation of leishmania and plasmodium species . The downstream effects could include disruption of cellular functions and eventual death of the parasites .
Pharmacokinetics
A related study on a similar compound, 1− (3′−bromophenyl)−heliamine (bh), revealed that the maximum concentration (cmax) of 56865 ± 12214 ng/mL was achieved at 100 ± 045 h after oral administration, indicating that BH was quickly absorbed into the blood circulatory system . This suggests that 1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride might also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Based on the potential antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound might induce cellular stress or damage in the target organisms, leading to their death .
Méthodes De Préparation
The synthesis of 1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride typically involves several steps. One common method includes the reaction of 3-bromophenylacetonitrile with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. This is followed by the reduction of the nitrile group to an amine using lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of alternative reagents or catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-), leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Bromophenyl)-2-chloroethan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine. This compound may have different reactivity and biological activity due to the difference in halogen atoms.
1-(3-Bromophenyl)-2-methylethan-1-amine hydrochloride: Contains a methyl group instead of a fluorine atom. This structural change can significantly alter its chemical and biological properties.
1-(3-Bromophenyl)-2-hydroxyethan-1-amine hydrochloride: Features a hydroxyl group instead of a fluorine atom. This compound may exhibit different solubility and reactivity characteristics.
The uniqueness of 1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Conclusion
1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-fluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,5,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQYTWDIMYCHIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CF)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

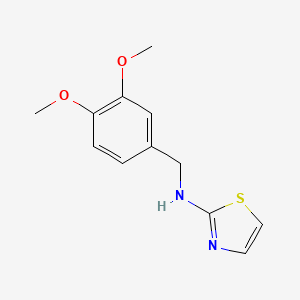
![2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B2394464.png)
![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/new.no-structure.jpg)
![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)
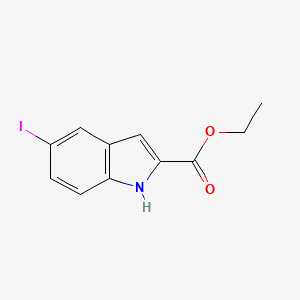
![3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394474.png)
